molecular formula C9H13ClN2O2 B14490345 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine CAS No. 64945-23-9

5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine

Cat. No.: B14490345
CAS No.: 64945-23-9
M. Wt: 216.66 g/mol
InChI Key: QOBJXPBJVQQCIE-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This specific compound features a chlorine atom at the 5-position, an ethoxyethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloropyridin-2-amine with 2-ethoxyethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and nucleophiles like amines or thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Aminopyridines.

Scientific Research Applications

5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and ethoxyethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3,6-difluoropyridin-2-amine: Similar structure with fluorine atoms instead of the ethoxyethoxy group.

    5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine: Contains a methoxyphenoxy group instead of the ethoxyethoxy group.

Uniqueness

5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine is unique due to the presence of the ethoxyethoxy group, which can impart distinct chemical and physical properties. This group may enhance its solubility, reactivity, and potential interactions with biological targets compared to other similar compounds.

Properties

CAS No.

64945-23-9

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-3-(2-ethoxyethoxy)pyridin-2-amine

InChI

InChI=1S/C9H13ClN2O2/c1-2-13-3-4-14-8-5-7(10)6-12-9(8)11/h5-6H,2-4H2,1H3,(H2,11,12)

InChI Key

QOBJXPBJVQQCIE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(N=CC(=C1)Cl)N

Origin of Product

United States

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